(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid
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Overview
Description
(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid: is a synthetic organic compound characterized by its complex structure and functional groups It is a derivative of cyclopentene with an amino group and a carboxylic acid group, protected by a tert-butoxycarbonyl (BOC) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Diels-Alder Reaction: This involves the reaction of a diene with a dienophile to form the cyclopentene ring.
Amination: Introduction of the amino group to the cyclopentene ring.
Protection: The amino group is protected using the BOC group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production typically involves optimizing these reactions for large-scale synthesis, ensuring high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid: undergoes various types of reactions:
Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives.
Reduction: The amino group can be reduced to form amines.
Substitution: The BOC group can be removed to expose the amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction.
Substitution: Trifluoroacetic acid (TFA) is typically used to remove the BOC group.
Major Products Formed:
Oxidation: Carboxylic acid derivatives such as esters and amides.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Free amino group for further functionalization.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Inhibition or activation of biochemical pathways relevant to its biological activity.
Comparison with Similar Compounds
(1S,4R)-N-BOC-1-Aminocyclopent-2-ene-4-carboxylic acid: is compared with similar compounds such as:
Cyclopentene derivatives: Similar core structure but different functional groups.
Amino acids: Similar amino group but different backbone structures.
BOC-protected amines: Similar protection strategy but different core structures.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNTSATDZJBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910952 |
Source
|
Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclopent-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108999-93-5 |
Source
|
Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclopent-2-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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